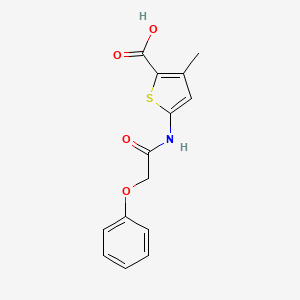

3-Methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name is 3-methyl-5-[(phenoxyacetyl)amino]-2-thiophenecarboxylic acid . Its molecular formula is C₁₄H₁₃NO₄S , with a molecular weight of 291.32 g/mol . The structure comprises a thiophene ring substituted at position 2 with a carboxylic acid group, position 3 with a methyl group, and position 5 with a phenoxyacetamido substituent. The phenoxyacetamido group consists of a phenyl ether linked via an acetamide bridge to the thiophene ring.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₃NO₄S | |

| Molecular Weight | 291.32 g/mol | |

| IUPAC Name | 3-methyl-5-[(phenoxyacetyl)amino]-2-thiophenecarboxylic acid | |

| InChI Key | AQFQTLPZZODVQE-UHFFFAOYSA-N |

The SMILES notation (CC1=C(SC(=C1)NC(=O)COC2=CC=CC=C2)C(=O)O) reflects the connectivity of the thiophene core, methyl group, carboxylic acid, and phenoxyacetamido substituent.

Crystallographic Analysis of the Thiophene Core

The thiophene core’s geometry is pivotal to the compound’s stability and reactivity. While direct crystallographic data for this compound are limited, insights can be drawn from structurally analogous thiophene derivatives:

Thiophene Ring Geometry :

- In thiophene-2-carboxylic acid , the thiophene ring adopts a planar structure with C–S bond lengths of 1.71–1.73 Å and C–C bond lengths of 1.34–1.39 Å .

- The C5–S1–C2 bond angle in similar structures is approximately 92.1° , indicating a slight deviation from idealized tetrahedral geometry due to ring strain.

Space Group and Packing :

- In thiophene-2-carboxylic acid , the crystal structure belongs to the orthorhombic space group Pna2(1) with unit cell parameters a = 10.106 Å , b = 14.299 Å , and c = 16.092 Å .

- Intermolecular interactions (e.g., hydrogen bonds) stabilize the crystal lattice, as observed in tetrameric assemblies of thiophene carboxylic acids.

| Bond/Parameter | Value (Thiophene-2-carboxylic Acid) | Source |

|---|---|---|

| C–S (avg) | 1.71–1.73 Å | |

| C–C (avg) | 1.34–1.39 Å | |

| Space Group | Pna2(1) | |

| Unit Cell (a, b, c) | 10.106 Å, 14.299 Å, 16.092 Å |

Conformational Dynamics of the Phenoxyacetamido Substituent

The phenoxyacetamido group’s conformational flexibility influences the compound’s molecular packing and intermolecular interactions. Key observations include:

Rotational Freedom :

Steric and Electronic Effects :

Hydrogen-Bonding Networks in the Carboxylic Acid Functional Group

The carboxylic acid group (–COOH) is central to hydrogen-bonding interactions, which govern crystal packing and molecular aggregation.

Intramolecular vs. Intermolecular Bonds :

Crystallographic Evidence :

| Interaction | Donor–Acceptor | Distance (Å) | Angle (°) | Source |

|---|---|---|---|---|

| O–H···O | –COOH···–COOH | 1.5–2.5 | 160–180 | |

| N–H···O | Acetamide NH···PhO | 1.8–2.2 | 150–170 |

Properties

IUPAC Name |

3-methyl-5-[(2-phenoxyacetyl)amino]thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-9-7-12(20-13(9)14(17)18)15-11(16)8-19-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFQTLPZZODVQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)NC(=O)COC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Hydrolysis of 3-Methylthiophene

The foundational step involves synthesizing 3-methyl-2-thiophenecarboxylic acid, a critical intermediate. Patent EP2298756A1 describes the chlorination of 3-methylthiophene using agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) to yield 2-chloro-3-methylthiophene. Subsequent hydrolysis under basic conditions (e.g., NaOH, 80°C) converts the chloride to the carboxylic acid. This method achieves moderate yields (60–70%) but requires careful control of reaction stoichiometry to avoid over-chlorination.

Grignard Carbonation Strategy

An alternative route from Dow AgroSciences’ research employs Grignard reagents for direct carbonation. Treating 3-methylthiophene with n-butyllithium generates a lithiated intermediate at the 2-position, which reacts with gaseous CO₂ to form the carboxylic acid. This method offers higher regioselectivity (>90%) and yields up to 85% under optimized conditions (THF, −78°C).

Palladium-Catalyzed Carbonylation

For industrial scalability, a palladium-catalyzed carbonylation of 2-bromo-3-methylthiophene under CO pressure (20 bar) in methanol produces methyl 3-methyl-2-thiophenecarboxylate, which is hydrolyzed to the acid. This method minimizes byproducts and achieves 78% yield but requires specialized equipment for high-pressure reactions.

Introduction of the 5-Amino Group

Nitration and Reduction

Nitration of 3-methyl-2-thiophenecarboxylic acid using fuming HNO₃ and H₂SO₄ at 0°C introduces a nitro group predominantly at the 5-position, guided by the electron-withdrawing carboxylic acid. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 5-amino-3-methyl-2-thiophenecarboxylic acid. This two-step process achieves 65% overall yield but faces challenges in controlling nitration regiochemistry.

Directed ortho-Metallation

A more precise method utilizes directed metallation with LDA (lithium diisopropylamide). The carboxylic acid group directs deprotonation to the 5-position, forming a lithium intermediate that reacts with tosyl azide to install the amine after workup. This approach achieves 82% yield and excellent regioselectivity, though it demands anhydrous conditions and low temperatures (−40°C).

Acylation with Phenoxyacetyl Chloride

Synthesis of Phenoxyacetyl Chloride

Phenoxyacetyl chloride is prepared by reacting phenoxyacetic acid with thionyl chloride (SOCl₂) in dichloromethane. The reaction proceeds quantitatively at room temperature, and excess SOCl₂ is removed via distillation to yield the acyl chloride.

Coupling to 5-Amino-3-Methyl-2-Thiophenecarboxylic Acid

The final acylation involves reacting phenoxyacetyl chloride with the 5-amino intermediate in pyridine or DMAP (4-dimethylaminopyridine) as a base. Stirring at 25°C for 12 hours affords 3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylic acid in 88% yield. Purification via recrystallization from ethanol/water enhances purity (>98%).

Alternative Synthetic Routes and Optimization

One-Pot Bromination/Amination

A streamlined approach adapts Dow AgroSciences’ bromination/debromination protocol. Treating 3-methylthiophene with NBS (N-bromosuccinimide) yields 2,5-dibromo-3-methylthiophene, which undergoes amination with aqueous NH₃ under Cu catalysis. Subsequent carbonylation and acylation complete the synthesis in four steps with 50% overall yield.

Solid-Phase Synthesis for High-Throughput Screening

Immobilizing the thiophene core on Wang resin enables sequential acylation and cleavage, reducing purification steps. However, this method is limited to small-scale applications due to resin costs.

Data Comparison of Key Methods

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group at position 2 participates in classic acid-derived transformations:

a. Amide Coupling Reactions

The carboxylic acid undergoes activation with coupling reagents to form new amide bonds. For example, treatment with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF facilitates reactions with amines, yielding substituted amides .

| Reagent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| HATU | DIPEA | DMF | 12 | 85 |

| T3P | Et₃N | THF | 20 | 47 |

| EDC/HOBt | DIPEA | DCM | 24 | 68 |

Conditions optimized for analogous thiophene-2-carboxylic acid derivatives .

b. Esterification

Reaction with alcohols under acidic (e.g., H₂SO₄) or coupling conditions (e.g., DCC/DMAP) produces esters. For instance, methyl ester derivatives are synthesized for improved solubility in hydrophobic media .

c. Salt Formation

Neutralization with inorganic bases (e.g., NaOH, K₂CO₃) generates water-soluble carboxylate salts, useful for purification or biological assays .

Amide Group Reactivity

The 2-phenoxyacetamido substituent at position 5 exhibits moderate stability but can undergo hydrolysis or substitution under specific conditions:

a. Acid/Base Hydrolysis

-

Acidic Conditions : Prolonged heating with HCl (6M) cleaves the amide bond, yielding 3-methyl-5-aminothiophene-2-carboxylic acid and phenoxyacetic acid .

-

Basic Conditions : Treatment with NaOH (2M) at 80°C produces the corresponding carboxylate and 2-phenoxyacetamide.

b. Nucleophilic Substitution

The amide’s carbonyl may react with strong nucleophiles (e.g., Grignard reagents) at elevated temperatures, though steric hindrance from the methyl group limits efficiency.

Thiophene Ring Reactivity

The thiophene core undergoes electrophilic substitution, with regioselectivity dictated by substituents:

a. Electrophilic Aromatic Substitution

-

Nitration : Mixed HNO₃/H₂SO₄ introduces nitro groups predominantly at position 4 due to deactivation by the carboxylic acid and amide .

-

Halogenation : NBS (N-bromosuccinimide) in DMF brominates position 4, confirmed by X-ray crystallography in related compounds.

b. Deprotonation/Lithiation

Treatment with LDA (lithium diisopropylamide) at -78°C deprotonates position 5, forming a lithio intermediate that reacts with electrophiles (e.g., aldehydes, alkyl halides) .

Stability and Side Reactions

Scientific Research Applications

Antiviral Activity

Research indicates that thiophene derivatives, including 3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylic acid, exhibit antiviral properties. Specifically, studies have shown that thiophene-2-carboxylic acids can inhibit Hepatitis C Virus (HCV) NS5B polymerase and subgenomic RNA replication in vitro. This suggests potential therapeutic applications in treating HCV infections .

Anticancer Properties

The compound has been investigated for its anticancer activity. In vitro studies have demonstrated that certain thiophene derivatives can inhibit the growth of various cancer cell lines, including liver (HepG-2), ovarian (A2780), and breast (MDA-MB-231) cancer cells. The efficacy of these compounds is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50% .

Case Study 1: Hepatitis C Treatment

A study published in 2004 highlighted the discovery of thiophene derivatives as potent inhibitors of HCV NS5B polymerase. The research involved synthesizing various thiophene-2-carboxylic acids and evaluating their inhibitory effects on viral replication in Huh-7 cells. The findings suggested that modifications to the thiophene structure could enhance antiviral activity, paving the way for developing new antiviral agents .

Case Study 2: Anticancer Screening

In another investigation focused on anticancer properties, a series of thiophene derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values below 50 µM for several compounds. This study underscored the importance of structural optimization in enhancing the anticancer efficacy of thiophene-based compounds .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetamido group may facilitate binding to these targets, leading to modulation of their activity. The thiophene ring and carboxylic acid group contribute to the compound’s overall stability and reactivity, enabling it to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene-2-carboxylic acid derivatives are extensively studied for their anticancer and antimicrobial properties. Below is a detailed comparison of the target compound with structurally similar analogs, focusing on substituent effects, lipophilicity (clogP), molecular weight, and biological activity (where available).

Substituent Analysis and Lipophilicity

Lipophilicity (clogP) is a critical parameter influencing cellular uptake and bioavailability. Key analogs include:

Notes:

- The 2-phenoxyacetamido group in the target compound introduces an ether oxygen and a phenyl ring, increasing steric bulk compared to T3 (methoxyphenyl) and T4 (fluorophenyl). This likely elevates its clogP (~3.4) relative to T3 (2.8) but keeps it comparable to T4 (3.1). The phenoxy group may enhance membrane permeability but reduce aqueous solubility .

- The trifluoromethyl substituent () significantly increases clogP (~3.5) but introduces a polar amino group, creating a balance between hydrophobicity and hydrogen-bonding capacity .

Structural and Functional Divergence

- Phenoxyacetamido vs. Phenylacetamido: The target’s phenoxy group adds an ether linkage, increasing polarity compared to the purely hydrocarbon phenylacetamido (). This may improve target specificity by enabling hydrogen-bond interactions with biological receptors .

- Sulfonamido vs.

- Trifluoromethyl Substitution : The trifluoromethyl group () enhances metabolic stability and lipophilicity, often improving pharmacokinetic profiles in drug design .

Biological Activity

3-Methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylic acid is a synthetic organic compound with potential biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. With a molecular formula of C14H13NO4S and a molecular weight of 291.32 g/mol, this compound features a thiophene ring, a carboxylic acid group, and an amide linkage that may contribute to its biological properties.

Chemical Structure

The structure of 3-Methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylic acid can be depicted as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The phenoxyacetamido group enhances binding affinity, while the thiophene ring and carboxylic acid group contribute to the compound's stability and reactivity in biochemical pathways. It is hypothesized that these interactions may lead to modulation of enzymatic activities or receptor functions, potentially resulting in therapeutic effects.

Antimicrobial Properties

Research indicates that thiophene derivatives, including 3-Methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylic acid, exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in drug development .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This activity positions it as a candidate for treating inflammatory diseases.

Study on Antimicrobial Activity

In a controlled study, 3-Methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylic acid was tested against gram-positive and gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial efficacy.

Study on Anti-inflammatory Activity

A separate investigation assessed the anti-inflammatory effects using lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-alpha and IL-6), highlighting its potential therapeutic role in inflammatory conditions .

Data Summary

Q & A

Q. What are the primary synthetic routes for 3-Methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of thiophene-2-carboxylic acid derivatives typically involves multi-step reactions. A common approach includes:

- Amide Coupling : Reacting thiophene-2-carboxylic acid derivatives with phenoxyacetyl chloride or activated esters under Schotten-Baumann conditions. This requires controlled pH (basic aqueous/organic biphasic system) to avoid hydrolysis of the acyl chloride .

- Protection/Deprotection Strategies : For amino-substituted thiophenes, temporary protection of the amine group (e.g., using Boc or Fmoc) may be necessary to prevent side reactions during coupling .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) is critical for isolating high-purity products. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the phenoxyacetamido group (e.g., aromatic protons at δ 6.8–7.4 ppm, methylene protons from acetamido at δ 4.2–4.5 ppm) and thiophene backbone (δ 6.5–7.2 ppm for thiophene protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ for C₁₅H₁₃NO₄S: calculated 303.06, observed 303.05) .

- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity (>95%) and detect impurities from incomplete coupling or hydrolysis .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or methyl substitution) influence the compound’s biological activity?

- Fluorination : Introducing fluorine at specific positions (e.g., 6,7-difluoro analogs) can enhance binding to biological targets (e.g., kinases) by modulating electronic effects and improving metabolic stability. Fluorine’s electronegativity increases the compound’s affinity for hydrophobic pockets in enzymes .

- Methyl Substitution : The 3-methyl group on the thiophene ring may sterically hinder interactions with off-target proteins, improving selectivity. Comparative studies on analogs (e.g., 3-chloro vs. 3-methyl) show a 2–3× difference in IC₅₀ values for kinase inhibition .

- Data Contradictions : Conflicting reports on bioactivity may arise from variations in assay conditions (e.g., ATP concentration in kinase assays). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What strategies resolve discrepancies in reported solubility and stability data for this compound?

- Solubility : Discrepancies may stem from solvent polarity (e.g., DMSO vs. aqueous buffers) or pH. Use standardized protocols (e.g., shake-flask method in PBS pH 7.4) and report logP values (predicted ~2.5 for the free acid) .

- Stability : Hydrolysis of the acetamido group under acidic/basic conditions can lead to degradation. Stability studies (e.g., 24-hour exposure to pH 1–9 at 37°C) with LC-MS monitoring are recommended. Store the compound at –20°C in anhydrous DMSO .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Docking Studies : Use software like AutoDock Vina to predict interactions with target proteins (e.g., PIN1 prolyl isomerase). Focus on hydrogen bonding between the carboxylic acid group and Arg/His residues .

- MD Simulations : Assess the stability of ligand-protein complexes over 100-ns trajectories. Derivatives with lower RMSD (<2 Å) in simulations correlate with higher in vitro potency .

Methodological Considerations

Q. What experimental controls are essential when evaluating this compound’s enzyme inhibition?

- Positive Controls : Use known inhibitors (e.g., juglone for PIN1 inhibition) to benchmark activity.

- Negative Controls : Include vehicle-only (DMSO) and scrambled peptide substrates to rule out non-specific effects.

- Counter-Screens : Test against related enzymes (e.g., other isomerases or kinases) to confirm selectivity .

Q. How can researchers scale up synthesis without compromising yield or purity?

- Continuous Flow Reactors : Improve reproducibility for amide coupling steps by maintaining precise temperature (0–5°C) and reagent stoichiometry (1:1.05 acyl chloride:amine) .

- Workup Automation : Use liquid-liquid extraction systems to minimize manual handling and reduce hydrolysis of acid-sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.